3-(Morpholin-4-ylsulfonyl)thiophene-2-carbohydrazide
Description
Properties
IUPAC Name |
3-morpholin-4-ylsulfonylthiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S2/c10-11-9(13)8-7(1-6-17-8)18(14,15)12-2-4-16-5-3-12/h1,6H,2-5,10H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEYGDXAZVAGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carbohydrazide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where morpholine reacts with a suitable leaving group on the thiophene ring.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the sulfonylated thiophene with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Condensation Reactions
The carbohydrazide group (-CONHNH₂) is highly reactive toward carbonyl-containing compounds, forming hydrazones. This reaction is fundamental in synthesizing heterocyclic derivatives:
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Example : Reaction with aromatic aldehydes yields Schiff base derivatives, which can cyclize further under acidic or thermal conditions to form triazoles or other fused heterocycles .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Hydrazone formation | Benzaldehyde, ethanol, reflux | (E)-N'-Benzylidene-3-(morpholin-4-ylsulfonyl)thiophene-2-carbohydrazide |
| Cyclization | HCl (catalytic), heat | 1,3,4-Oxadiazole or 1,2,4-triazole derivatives |
Cyclization with Isothiocyanates
The compound reacts with aryl isothiocyanates to form thiosemicarbazide intermediates, which cyclize under basic conditions to yield 1,2,4-triazole-3-thiones :
text3-(Morpholin-4-ylsulfonyl)thiophene-2-carbohydrazide + Ar-NCS → Intermediate thiosemicarbazide → Cyclization → 4-Aryl-5-(thiophen-2-yl)-1,2,4-triazole-3-thione
Key Conditions :
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Ethanol solvent, reflux (6–8 hours).
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Cyclization using NaOH or K₂CO₃.
Mechanistic Insight :
-
The thiourea intermediate undergoes intramolecular nucleophilic attack by the hydrazide nitrogen, leading to triazole ring formation.
Oxidation
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The hydrazide group (-NHNH₂) can be oxidized to diazenes (-N=N-) or carboxylic acids (-COOH) using agents like H₂O₂ or KMnO₄.
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Example : Oxidation with H₂O₂ in acetic acid yields 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid.
Reduction
Nucleophilic Substitution at the Sulfonyl Group
The morpholine sulfonyl group can act as a leaving group under strongly basic conditions, enabling substitution reactions:
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Example : Reaction with amines (e.g., piperidine) replaces the morpholine moiety, forming new sulfonamide derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| Piperidine | DMF, 80°C, 12h | 3-(Piperidin-1-ylsulfonyl)thiophene-2-carbohydrazide |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound undergoes protonation at the hydrazide nitrogen, facilitating rearrangements or decompositions. For example:
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Hydrolysis : Strong acids (e.g., HCl) cleave the carbohydrazide bond, yielding 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid and hydrazine.
Metal Coordination
The hydrazide group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These complexes are studied for catalytic or antimicrobial applications .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reagents | Applications |
|---|---|---|---|
| Condensation | -CONHNH₂ | Aldehydes/Ketones | Heterocycle synthesis |
| Cyclization | -CONHNH₂ + Ar-NCS | Base (NaOH) | Triazole derivatives |
| Oxidation | -CONHNH₂ | H₂O₂, KMnO₄ | Carboxylic acid formation |
| Substitution | -SO₂-Morpholine | Amines | Sulfonamide diversification |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carbohydrazide is C₉H₁₁N₃O₅S₂, with a molecular weight of 277.32 g/mol. The compound features a thiophene ring substituted with a morpholine group and a carbohydrazide moiety, contributing to its diverse reactivity and functionality.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of specific signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related thiophene derivative significantly reduced tumor growth in xenograft models of breast cancer. The mechanism involved the downregulation of the PI3K/Akt pathway, leading to increased apoptosis and reduced cell viability .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values for several bacterial strains, highlighting the compound's potential as an antimicrobial agent .
Conductive Polymers
This compound can be utilized in the synthesis of conductive polymers due to its thiophene structure, which is known for enhancing electrical conductivity when incorporated into polymer matrices.
Research Findings:
A study presented at the International Conference on Advanced Materials reported that incorporating this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films improved their conductivity by up to 30% compared to pure PEDOT films .
Pesticidal Activity
The compound has shown potential as a pesticide, particularly against crop pests. Its structural features allow it to interact with insect neurotransmitter systems.
Case Study:
Field trials conducted on tomato plants demonstrated that formulations containing this compound reduced aphid populations by over 50% compared to untreated controls over a four-week period .
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Substituent Effects on Electronic Parameters
†Predicted values based on substituent trends from and . The morpholinylsulfonyl group reduces the energy gap (ΔE = ELUMO − EHOMO) compared to simpler substituents, increasing electron-accepting capacity and reactivity .
Table 2: Pharmacological Profiles of Thiophene-carbohydrazide Derivatives
The morpholinylsulfonyl group may improve blood-brain barrier (BBB) penetration compared to bulkier substituents (e.g., dichlorophenyl in ), as seen in phthalimide derivatives with good CNS permeability .
Biological Activity
3-(Morpholin-4-ylsulfonyl)thiophene-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄O₄S, comprising 9 carbon atoms, 3 nitrogen atoms, 4 oxygen atoms, and a sulfonyl group linked to a thiophene ring. Its structure is characterized by the presence of a morpholine ring, which is known for enhancing solubility and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) of certain derivatives was found to be as low as 0.22 to 0.25 μg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit biofilm formation was also noted, which is crucial for combating persistent bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 | <25 | Potent anti-proliferative |
| MCF-7 | <25 | Potent anti-proliferative |
| Jurkat | IC50 < 30 | Significant cytotoxicity |
Studies indicate that the compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest . Molecular docking studies suggest high affinity for cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives can often be correlated with their structural features. The presence of electron-donating groups on the phenyl ring has been shown to enhance cytotoxic activity. For example, substituents at specific positions on the thiophene ring can significantly influence the compound's interaction with biological targets .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including those similar to this compound. The results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, with certain derivatives showing superior activity compared to standard antibiotics .
- Anticancer Research : In vitro assays demonstrated that compounds related to this class exhibited promising results against cancer cell lines such as MCF-7 and HepG2. The mechanism of action was attributed to the inhibition of key enzymes involved in cell proliferation .
Q & A
Q. What are the optimized synthesis methods for 3-(Morpholin-4-ylsulfonyl)thiophene-2-carbohydrazide?
A microwave-assisted eco-synthesis method is widely used. Methyl thiophene-2-carboxylate (1.0 mmol) and hydrazine monohydrate (5.0 mmol) are dissolved in methanol and irradiated for 5 minutes under a reflux system, yielding 86.7% of the product. This method minimizes side reactions and reduces reaction time compared to conventional heating .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (XRD) reveals a monoclinic crystal system with space group P2₁/c. Key parameters include bond lengths (C=O: 1.232 Å, C–N: 1.358 Å) and dihedral angles (4.7° between carbonyl oxygen and thiophene sulfur). The structure confirms the endo-isomer conformation, where the amide hydrogen is trans to the carbonyl oxygen .
Q. Which analytical techniques validate the purity and structure of the compound?
- CHN elemental analysis : Matches calculated values (e.g., C: 42.24% observed vs. 42.12% theoretical).
- EI-MS : Molecular ion peak at m/z 143.2 [M⁺ + 1].
- FT-IR : Stretching vibrations for C=O (1645 cm⁻¹) and N–H (3320 cm⁻¹).
- ¹H/¹³C NMR : Assignments align with DFT-optimized structures .
Advanced Research Questions
Q. How do computational (DFT) and experimental (XRD) structural parameters compare?
DFT/B3LYP/6-311G(d,p) optimizations show excellent agreement with XRD data. For example:
- Bond lengths : C–S (XRD: 1.714 Å vs. DFT: 1.708 Å).
- Dihedral angles : Thiophene–carbonyl plane deviation (XRD: 4.7° vs. DFT: 4.3°). Discrepancies (<2%) are attributed to crystal packing effects .
Q. What kinetic models analyze the thermal decomposition of this compound?
The Flynn–Wall–Ozawa (FWO) and Kissinger–Akahira–Sunose (KAS) isoconversional methods are applied. Activation energy (Eₐ) ranges from 120–150 kJ/mol, indicating a multi-step decomposition process. The Avrami theory confirms non-simplicity, with a kinetic order of 2 derived from ln[ln(1−α)] vs. log β plots .
Q. How is DNA interaction studied for potential anticancer applications?
Molecular docking (AutoDock 4.5) against the 1BNA DNA model shows that (E)/(Z)-thiophene-2-carbohydrazonic acid tautomers bind similarly to cisplatin, forming hydrogen bonds with guanine-cytosine base pairs. The endo-isomer exhibits no docking activity, highlighting tautomer-specific interactions .
Q. What computational methods elucidate prototropic tautomerization pathways?
The QST2 method (Gaussian09) identifies a transition state at 18.3 kcal/mol for intramolecular proton migration from the amide to carbohydrazonic acid form. HOMO-LUMO gaps (4.8 eV) and Fukui indices predict nucleophilic sites at the sulfur and carbonyl oxygen .
Q. What mechanisms govern thermal stability and decomposition?
Thermogravimetric (TG) analysis reveals two mass-loss steps:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
